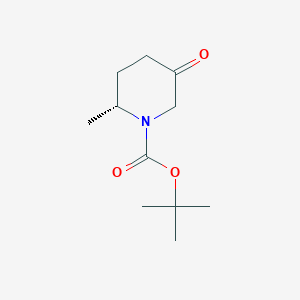![molecular formula C13H15N3 B8054518 (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic)](/img/structure/B8054518.png)
(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) is a chiral compound with a unique structure that includes a tetrahydrobenzoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the tetrahydrobenzoquinoline core.
Amine Introduction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety are crucial. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学的研究の応用
(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (enantiomerically pure): This compound is similar but consists of only one enantiomer.
7,8,9,10-tetrahydrobenzo[h]quinoline: Lacks the amine groups at the 7 and 10 positions.
Benzoquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) lies in its specific stereochemistry and the presence of amine groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-10-5-6-11(15)12-9(10)4-3-8-2-1-7-16-13(8)12/h1-4,7,10-11H,5-6,14-15H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEINAVSUMXONP-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1N)C=CC3=C2N=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C([C@@H]1N)C=CC3=C2N=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
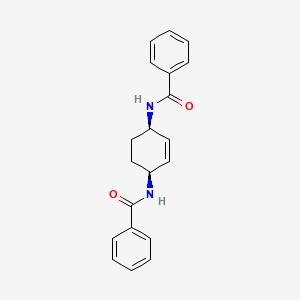
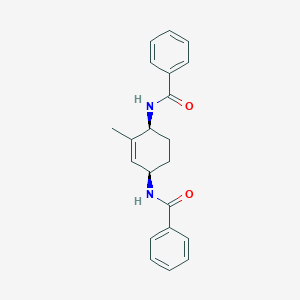
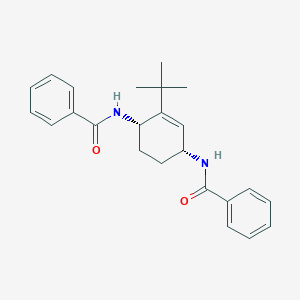
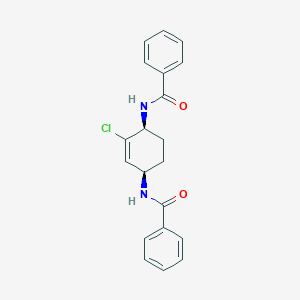
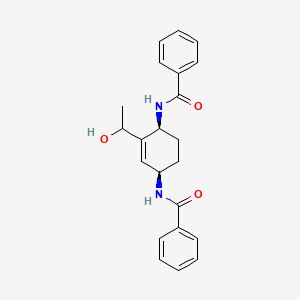
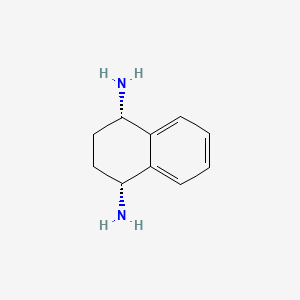
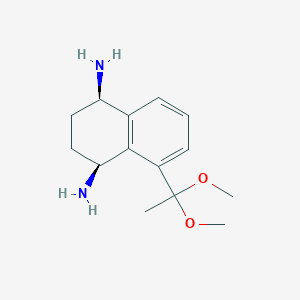
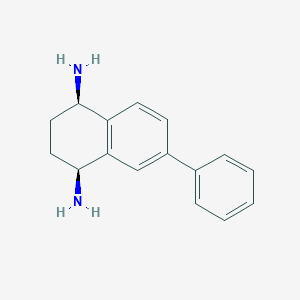
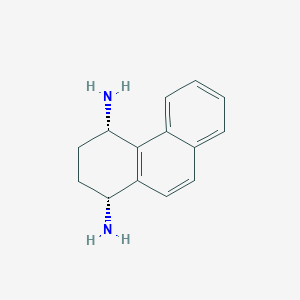
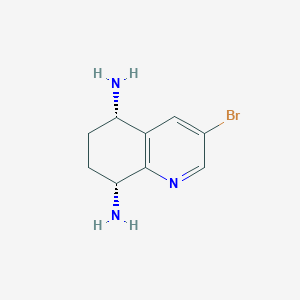
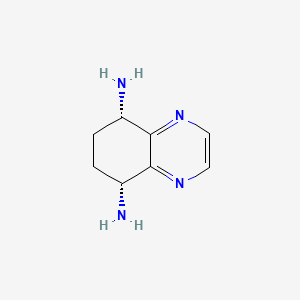
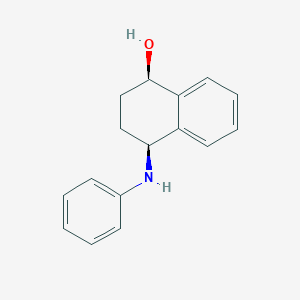
![2-[(3R)-3-(hydroxymethyl)oxan-3-yl]benzoic acid](/img/structure/B8054537.png)
